3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is an organic compound with the chemical formula C7H13N3O2S. It is a member of the pyrazole family, which is characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound is often used as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 3-methyl-1-(propan-2-yl)-1H-pyrazole with sulfonamide reagents. One common method is to react 3-methyl-1-(propan-2-yl)-1H-pyrazole with chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfonamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit certain biological pathways in plants and pests.
Mechanism of Action
The mechanism of action of 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This can disrupt various biochemical pathways, resulting in the desired biological effect, such as antibacterial or antifungal activity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-amine: This compound has a similar pyrazole structure but with an amine group instead of a sulfonamide group.
1-isopropyl-3-methyl-1H-pyrazole-4-carboxamide: This compound features a carboxamide group, which can also interact with biological targets in a similar manner.
Uniqueness
3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s ability to form strong hydrogen bonds, making it a potent inhibitor of various enzymes. This property is particularly useful in the development of pharmaceuticals and agrochemicals, where specific inhibition of biological pathways is desired.
Properties
IUPAC Name |
3-methyl-1-propan-2-ylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-5(2)10-4-7(6(3)9-10)13(8,11)12/h4-5H,1-3H3,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREXESIGMQFVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481935-66-3 |
Source
|
Record name | 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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